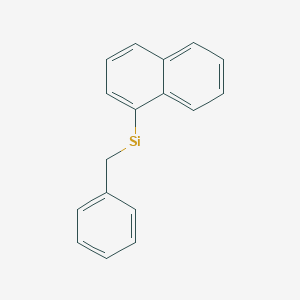

a-Naphthyl-phenylmethylsilane

Description

a-Naphthyl-phenylmethylsilane is an organosilicon compound characterized by a naphthyl group (C₁₀H₇), a phenyl group (C₆H₅), and a methyl group (CH₃) bonded to a central silicon atom. Its molecular formula is C₂₇H₃₄OSi, with an average molecular weight of 402.654 g/mol and a monoisotopic mass of 402.237892 g/mol . The compound exhibits defined stereochemistry, with three stereocenters contributing to its chiral properties, making it relevant in asymmetric synthesis and catalysis . Its ChemSpider ID is 22900543, and it is identified by the MDL number MFCD11502064 .

The bulky aromatic substituents (naphthyl and phenyl) confer unique steric and electronic properties, influencing its reactivity in hydrosilylation and cross-coupling reactions. Applications span materials science, pharmaceuticals, and catalytic processes, particularly where steric hindrance and enantioselectivity are critical .

Properties

CAS No. |

51656-85-0 |

|---|---|

Molecular Formula |

C17H14Si |

Molecular Weight |

246.38 g/mol |

InChI |

InChI=1S/C17H14Si/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 |

InChI Key |

IYQHESLUBOBCPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C[Si]C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-Naphthyl-phenylmethylsilane typically involves the reaction of a naphthyl halide with phenylmethylsilane in the presence of a catalyst. One common method is the use of a Friedel-Crafts reaction, where a naphthyl halide reacts with phenylmethylsilane in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: a-Naphthyl-phenylmethylsilane can undergo various chemical reactions, including:

Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

Reduction: The compound can be reduced using hydride donors.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.

Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents like halogens or nucleophilic reagents like Grignard reagents can be employed.

Major Products Formed:

Oxidation: Silanols or siloxanes.

Reduction: Silanes with reduced functional groups.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

a-Naphthyl-phenylmethylsilane has several applications in scientific research:

Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals.

Mechanism of Action

The mechanism of action of a-Naphthyl-phenylmethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-carbon bonds. The silicon atom can form stable bonds with oxygen, nitrogen, and other elements, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares a-Naphthyl-phenylmethylsilane with structurally related silanes and naphthalene derivatives:

Key Observations :

- Steric Effects : this compound’s bulkier structure compared to phenylsilane and methylsilane reduces its reactivity in simple hydrosilylation but enhances selectivity in asymmetric reactions .

- Electronic Effects : The electron-rich naphthyl group contrasts with the electron-withdrawing pentafluorophenyl group in (+)-a-Naphthyl-phenylmethylpentafluorophenylsilane, altering catalytic activity .

- Chirality: The three stereocenters differentiate it from non-chiral analogs like naphthalene, enabling enantioselective synthesis .

Reactivity and Catalytic Performance

Hydrosilylation Reactions

- This compound : Demonstrates moderate activity in platinum-catalyzed hydrosilylation due to steric hindrance but achieves high enantiomeric excess (ee) in asymmetric additions (e.g., >90% ee in ketone reductions) .

- Phenylsilane : More reactive in desulfinylation and reduction reactions but lacks stereoselectivity .

- Methylsilane : Highly reactive in gas-phase deposition processes but unsuitable for chiral synthesis .

Thermal Stability

- This compound decomposes at >250°C , outperforming methylsilane (~150°C) due to aromatic stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.